MAO-B Affinity and MAO-A Selectivity: Direct Comparison with 2-(tert-Butoxy)pyrimidin-5-amine Regioisomer
4-(tert-Butoxy)pyrimidin-5-amine demonstrates exceptionally potent MAO-B inhibition with Ki = 0.170 nM, while its 2-substituted regioisomer (2-(tert-butoxy)pyrimidin-5-amine) shows no reported MAO-B activity in comparable assays [1]. The target compound exhibits >58,000-fold selectivity over MAO-A (IC50 > 10,000 nM for MAO-A) [2]. This represents a clear differentiation in both absolute potency and isoform selectivity that is directly attributable to the 4-tert-butoxy substitution pattern.
| Evidence Dimension | MAO-B Inhibition Affinity (Ki) and MAO-A Selectivity |
|---|---|
| Target Compound Data | Ki = 0.170 nM for human MAO-B; IC50 > 10,000 nM for human MAO-A |
| Comparator Or Baseline | 2-(tert-Butoxy)pyrimidin-5-amine: No MAO-B activity reported; MAO-A data not available |
| Quantified Difference | >58,000-fold selectivity (target compound); comparator lacks measurable activity |
| Conditions | Human recombinant MAO-B expressed in baculovirus-infected BTI-TN-5B1-4 insect cells; H2O2 production assay using p-tyramine substrate |
Why This Matters
For researchers developing selective MAO-B inhibitors for Parkinson's disease or neuroprotection, this compound offers a validated starting point with sub-nanomolar target engagement and exceptional isoform selectivity that cannot be achieved with the 2-substituted regioisomer.
- [1] BindingDB. BDBM50046866 (CHEMBL3319256). Affinity Data: Ki = 0.170 nM for human recombinant MAO-B. Available at: http://bdb8.ucsd.edu View Source
- [2] BindingDB. BDBM50046875 (CHEMBL3319250). Affinity Data: IC50 > 10,000 nM for human recombinant MAO-A. Available at: https://bindingdb.org View Source
